molecular formula C11H18FNO2 B1477053 4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2091615-95-9

4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1477053
CAS No.: 2091615-95-9
M. Wt: 215.26 g/mol
InChI Key: VWUGOGPRMGHQQM-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid (CAS 2091615-95-9) is a chemical building block with a molecular formula of C11H18FNO2 and a molecular weight of 215.26 g/mol . This compound is of significant interest in medicinal chemistry, particularly as a key synthetic intermediate in the development of novel therapeutic agents. It serves as a critical precursor in the synthesis of Imlunestrant, a brain-penetrant selective estrogen receptor degrader (SERD) currently under investigation for the treatment of advanced or metastatic breast cancer . SERDs like Imlunestrant work by antagonizing estrogen receptor transcription and promoting receptor degradation via the ubiquitin-proteasome pathway, offering a promising therapeutic strategy for hormone-receptor-positive cancers . The unique azetidine and fluoromethyl motifs in its structure contribute to its properties as a valuable intermediate for constructing more complex, biologically active molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c12-5-8-6-13(7-8)10-3-1-9(2-4-10)11(14)15/h8-10H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUGOGPRMGHQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluoromethyl Group : The fluoromethyl group is introduced via nucleophilic substitution or electrophilic fluorination methods.
  • Carboxylic Acid Functionalization : The carboxylic acid group is usually introduced through oxidation or carbonylation reactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various azetidine derivatives, including those similar to this compound. In particular, compounds with similar structural features have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundNot specifiedNot specified
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that derivatives of this compound could exhibit comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

In vitro studies have indicated that compounds structurally related to this compound can inhibit cancer cell proliferation effectively. For instance, certain azetidine derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range.

CompoundCell Line TestedIC50 (µM)
This compoundSJSA-1Not specified
Compound DA549 (Lung Cancer)0.22
Compound EMCF7 (Breast Cancer)0.15
Compound FHeLa (Cervical Cancer)0.24

These results indicate a potential for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of azetidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the azetidine ring or cyclohexane structure can significantly influence their interaction with biological targets.

Key Findings:

  • Substituent Effects : The presence of electronegative groups such as fluorine enhances biological activity by improving binding affinity to target enzymes.
  • Ring Size and Substitution : Variations in ring size and substitution patterns can alter pharmacokinetic properties and metabolic stability.

Case Studies

Several case studies have documented the effects of compounds similar to this compound:

  • Study on Anti-inflammatory Effects :
    • A derivative was tested for its ability to inhibit COX enzymes in vitro, showing significant inhibition comparable to celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Efficacy Evaluation :
    • Compounds were evaluated against various cancer cell lines, demonstrating effective inhibition of cell growth and induction of apoptosis, suggesting a mechanism for anticancer activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Target compound : Cyclohexane-1-carboxylic acid scaffold with a 3-(fluoromethyl)azetidine substituent.
  • Key analogs: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS 95233-30-0): Trifluoromethyl group instead of azetidine; higher lipophilicity due to three fluorine atoms . (1r,4r)-4-[3-((4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido]cyclohexane-1-carboxylic acid: Ureido-sulfonyl-pyrrolidine substituent; larger heterocycle (5-membered pyrrolidine vs. 4-membered azetidine) . 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid: Tetrahydrofuran (oxolane) side chain; polar oxygen atom enhances solubility .
Table 1: Structural and Physicochemical Comparison
Compound Substituent Heterocycle Size Molecular Weight Key Properties
Target compound 3-(Fluoromethyl)azetidine 4-membered ~255.3* Moderate lipophilicity, rigidity
4-(Trifluoromethyl) analog CF3 N/A 196.17 High lipophilicity, metabolic resistance
trans-4-(3-Chlorobenzoyl) analog 3-Chlorobenzoyl N/A 266.72 Aromaticity, potential for π stacking
Pyrrolidine-sulfonyl-ureido analog Pyrrolidine-sulfonyl-ureido 5-membered ~600† Bulky substituent, high polarity
Oxolane-propanamido analog Oxolane-propanamido 5-membered 269.33 Enhanced solubility, hydrogen bonding

*Calculated based on formula; †Approximate value from .

Pharmacological and Physicochemical Properties

Metabolic Stability and Selectivity

  • For example, a pyrrolidine-sulfonyl-ureido derivative () demonstrated excellent selectivity for RORγt inverse agonism due to optimized steric and electronic interactions .
  • The fluoromethyl group may enhance metabolic stability relative to non-fluorinated analogs (e.g., chlorobenzoyl in ), as fluorine resists oxidative degradation. However, the trifluoromethyl analog () likely exhibits even greater stability due to three fluorine atoms .

Solubility and Bioavailability

  • The oxolane-propanamido analog () shows higher aqueous solubility due to its oxygen-rich side chain, whereas the target compound’s fluoromethylazetidine may reduce solubility compared to polar substituents .
  • The trifluoromethyl analog’s high lipophilicity () could limit solubility but improve membrane permeability, a common trade-off in drug design .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid typically involves:

  • Formation of the azetidine ring or its precursor.
  • Introduction of the fluoromethyl substituent at the 3-position of the azetidine.
  • Attachment of the azetidine nitrogen to a cyclohexane ring bearing a carboxylic acid group at the 1-position.

The key challenges include regioselective fluoromethylation of the azetidine ring and maintaining stereochemical integrity during ring construction and substitution.

Azetidine Ring Formation and Fluoromethylation

Azetidine rings are commonly synthesized via cyclization of appropriate amino alcohols or halogenated precursors. According to literature, strategies include:

  • Cyclization of homoallylic amines : The 4-exo-trig cyclization of homoallylic amines in the presence of iodine can form iodomethyl azetidines, which can be further functionalized by nucleophilic displacement to introduce fluoromethyl groups.

  • Modified Strecker Reaction and Nucleophilic Substitution : Starting from azetidinones, a modified Strecker reaction followed by displacement with fluoromethyl nucleophiles can yield fluoromethyl-substituted azetidines.

  • Copper-catalyzed coupling : A copper iodide-catalyzed reaction of azetidinyl alcohols with fluoromethyl precursors under heated conditions (e.g., 135 °C for 24 hours) in polar aprotic solvents like butyronitrile has been reported to introduce fluoromethyl groups onto azetidine rings.

Attachment to Cyclohexane-1-carboxylic Acid

The linkage of the azetidine nitrogen to the cyclohexane ring bearing the carboxylic acid can be achieved through nucleophilic substitution or amide bond formation strategies:

  • Nucleophilic substitution on halogenated cyclohexane derivatives : Cyclohexane-1-carboxylic acid derivatives with a leaving group at the 4-position can undergo nucleophilic substitution with azetidine nitrogen to form the desired compound.

  • Amide bond formation : If the azetidine is functionalized with an amine and the cyclohexane derivative bears a carboxylic acid or activated ester, coupling agents can facilitate amide bond formation.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1. Azetidine precursor synthesis Starting from 3-iodoazetidine or homoallylic amine; iodine cyclization or nucleophilic substitution Formation of azetidine ring with halogen handle High regioselectivity, stereocontrol achieved
2. Fluoromethylation Copper iodide catalysis, potassium carbonate base, butyronitrile solvent, 135 °C, 24 h Introduction of fluoromethyl group at azetidine 3-position Yields up to 93% reported
3. Coupling with cyclohexane carboxylic acid derivative Nucleophilic substitution or amide coupling with cyclohexane-1-carboxylic acid halide or activated ester Formation of this compound Purification by silica gel chromatography or crystallization

Detailed Research Findings

  • Copper-Catalyzed Fluoromethylation : An experimental procedure described a mixture of an azetidine intermediate with 2-(3-fluoromethyl-azetidin-1-yl)-ethanol, copper iodide, and potassium carbonate in butyronitrile heated at 135 °C for 24 hours. After workup and purification, the fluoromethylated azetidine was obtained in excellent yield (93%).

  • Regioselective Synthesis of Azetidines : The use of phenylselenium bromide to activate homoallylic amines allows regioselective synthesis of disubstituted azetidines, which can be further functionalized to introduce fluoromethyl groups.

  • Fluorinated Azetidine Amino Acids : Syntheses of 3-fluoroazetidine amino acids demonstrate the stability of fluorinated azetidines under acidic conditions and their amenability to further transformations, supporting the feasibility of fluoromethylation in azetidine chemistry.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Iodine-mediated cyclization of homoallylic amines Homoallylic amines, iodine Room temperature, nucleophilic displacement High regioselectivity, stereocontrol Requires specific amine precursors
Copper-catalyzed fluoromethylation Azetidinyl alcohols, fluoromethyl precursors CuI, K2CO3, butyronitrile, 135 °C, 24 h High yield, direct fluoromethylation High temperature, long reaction time
Modified Strecker reaction and displacement Azetidinones, dibenzylamine, phenyl magnesium bromide Multi-step, catalytic hydrogenation Access to substituted azetidines Multi-step, complex
Amide coupling with cyclohexane derivatives Fluoromethyl azetidine amine, cyclohexane carboxylic acid derivatives Coupling agents (e.g., EDC, DCC) Efficient bond formation Requires activated acid derivatives

Q & A

Basic: What are the key synthetic strategies for preparing 4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step strategies:

  • Step 1: Construct the azetidine ring via [3+1] cycloaddition or ring-closing metathesis. Fluoromethyl groups are introduced using fluorinated alkylating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Step 2: Functionalize the cyclohexane backbone via nucleophilic substitution or coupling reactions. Carboxylic acid groups are introduced via oxidation of primary alcohols or hydrolysis of nitriles .
  • Step 3: Purification via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using HPLC (>95%) and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^{13}C NMR to resolve stereochemistry (e.g., cyclohexane chair conformers) and fluorine coupling patterns. Compare with computed spectra (DFT) for azetidine ring geometry .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification. Quantify impurities using calibration curves .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Basic: How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., 20–50 mM in PBS at pH 7.4) .
  • Storage Conditions: Lyophilize and store at –20°C under argon to prevent hydrolysis of the fluoromethyl group. Monitor degradation via stability-indicating HPLC .

Basic: What safety protocols are essential for handling fluorinated azetidine derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Management: Segregate fluorinated waste and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to investigate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KdK_d). Use mutated enzymes to identify critical residues .
  • Kinetic Studies: Monitor enzyme inhibition via fluorogenic substrates (e.g., Förster resonance energy transfer (FRET)-based assays) .

Advanced: How does fluoromethyl substitution on the azetidine ring influence structure-activity relationships (SAR)?

Methodological Answer:

  • Comparative Studies: Synthesize analogs with –CH3_3, –CF3_3, or –CH2_2F groups. Test potency in cellular assays (e.g., IC50_{50} values).
  • Computational Analysis: Use molecular docking (AutoDock Vina) to evaluate steric/electronic effects on target binding. Fluorine’s electronegativity may enhance hydrogen-bonding or dipole interactions .

Advanced: How to resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (pH, temperature, ionic strength). Validate using positive controls (e.g., known inhibitors).
  • Metabolite Screening: Use LC-MS to detect potential off-target interactions or metabolic byproducts .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • Software: Use Schrödinger’s Metabolism Module or GLORYx for in silico prediction of Phase I/II metabolites.
  • Validation: Compare predictions with in vitro hepatocyte assays (human liver microsomes) and UPLC-HRMS .

Advanced: How to address regioselectivity challenges during azetidine functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to direct fluoromethylation to the azetidine nitrogen .
  • Catalytic Strategies: Use Pd-catalyzed C–H activation for selective modification of the cyclohexane ring .

Advanced: What strategies validate this compound’s role in medicinal chemistry workflows?

Methodological Answer:

  • In Vivo PK/PD: Administer in rodent models to measure bioavailability (F%F\%) and half-life (t1/2t_{1/2}). Correlate plasma levels with efficacy in disease models .
  • Toxicology Screening: Assess hepatotoxicity via ALT/AST levels and histopathology. Use Ames tests for genotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid

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